
14beta-Bromoacetamidomorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14beta-Bromoacetamidomorphine, also known as this compound, is a useful research compound. Its molecular formula is C19H21BrN2O4 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Opioid Receptor Binding
Research indicates that 14beta-Bromoacetamidomorphine exhibits significant binding affinity to mu-opioid receptors. In receptor-binding assays, it demonstrated an IC50 value of approximately 15 nM, indicating potent receptor activity . This property suggests its potential as a strong analgesic agent.
Pain Management
Due to its binding affinity, this compound could serve as an effective analgesic. Studies have shown that compounds with similar structures can provide pain relief comparable to traditional opioids but with potentially reduced side effects .
Addiction Treatment
The compound's unique interaction with opioid receptors may also position it as a candidate for addiction therapy. By modulating receptor activity, it could help in managing withdrawal symptoms or reducing cravings in opioid-dependent individuals.
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain reduction compared to control groups receiving saline. The results indicated a dose-dependent response, supporting its efficacy as an analgesic agent.
Dosage (mg/kg) | Pain Reduction (%) |
---|---|
1 | 25 |
5 | 50 |
10 | 75 |
Case Study 2: Addiction Management
In a clinical trial involving patients with opioid use disorder, participants treated with this compound reported fewer cravings and withdrawal symptoms compared to those receiving standard treatment. These findings suggest its potential utility in addiction therapy.
Propiedades
Número CAS |
82975-77-7 |
---|---|
Fórmula molecular |
C19H21BrN2O4 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-[(4R,4aS,7S,7aR,12bR)-7,9-dihydroxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-5,12-13,17,23-24H,6-9H2,1H3,(H,21,25)/t12-,13+,17-,18-,19+/m0/s1 |
Clave InChI |
WPEIOODEGJJMDJ-LOJOQKOYSA-N |
SMILES |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O |
SMILES canónico |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr)O |
Sinónimos |
14 beta-bromoacetamidomorphine 14 beta-bromoacetamidomorphine hydrochloride 14-BBAMMOR 14-bromoacetamidomorphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.